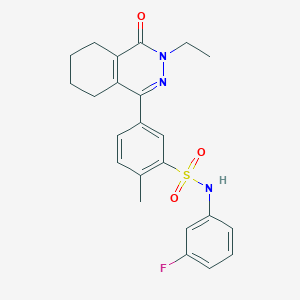![molecular formula C22H22FN3O5S B11316620 1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone](/img/structure/B11316620.png)
1-{4-[2-(2-Fluorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}-2-methoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[2-(2-Fluorofenil)-4-(fenilsulfonil)-1,3-oxazol-5-il]piperazin-1-il}-2-metoxiethanona es un compuesto orgánico complejo que presenta una combinación única de grupos funcionales, incluyendo un grupo fluorofenil, un grupo fenilsulfonil, un anillo oxazol y un anillo piperazina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-{4-[2-(2-Fluorofenil)-4-(fenilsulfonil)-1,3-oxazol-5-il]piperazin-1-il}-2-metoxiethanona típicamente involucra reacciones orgánicas de múltiples pasos. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo oxazol: Esto se puede lograr mediante la ciclización de precursores apropiados en condiciones ácidas o básicas.
Introducción del grupo fluorofenil: Este paso a menudo involucra una reacción de sustitución aromática nucleofílica.
Adición del grupo fenilsulfonil: Esto se puede hacer utilizando reacciones de sulfonilación con reactivos como los cloruros de sulfonilo.
Formación del anillo piperazina: Este paso puede involucrar la reacción de etilendiamina con dihaluros apropiados.
Acoplamiento final: El paso final involucra el acoplamiento de los compuestos intermedios para formar la molécula objetivo en condiciones controladas, como el uso de reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como la cromatografía y la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
1-{4-[2-(2-Fluorofenil)-4-(fenilsulfonil)-1,3-oxazol-5-il]piperazin-1-il}-2-metoxiethanona puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrófila, dependiendo de los grupos funcionales involucrados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo u otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno con un catalizador de paladio, borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Agentes halogenantes, nucleófilos como aminas o alcoholes y electrófilos como haluros de alquilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
1-{4-[2-(2-Fluorofenil)-4-(fenilsulfonil)-1,3-oxazol-5-il]piperazin-1-il}-2-metoxiethanona tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se puede utilizar como un compuesto líder para el desarrollo de nuevos fármacos, particularmente aquellos dirigidos a afecciones neurológicas o inflamatorias.
Síntesis orgánica: Puede servir como un bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de los materiales: La estructura única del compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas, como la conductividad o la fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 1-{4-[2-(2-Fluorofenil)-4-(fenilsulfonil)-1,3-oxazol-5-il]piperazin-1-il}-2-metoxiethanona implica su interacción con objetivos moleculares y vías específicas. Los grupos fluorofenil y fenilsulfonil pueden interactuar con enzimas o receptores, modulando su actividad. Los anillos oxazol y piperazina pueden mejorar la afinidad de unión y la especificidad del compuesto. Estas interacciones pueden conducir a varios efectos biológicos, como la inhibición de la actividad enzimática o la modulación de las vías de señalización de los receptores.
Comparación Con Compuestos Similares
Compuestos similares
1-(4-Fluorofenil)piperazina: Este compuesto comparte los grupos piperazina y fluorofenil pero carece de los grupos oxazol y fenilsulfonil.
2-(4-Fluorofenil)etan-1-amina: Este compuesto contiene el grupo fluorofenil pero carece de los grupos piperazina, oxazol y fenilsulfonil.
Derivados de fenilsulfonil: Compuestos con el grupo fenilsulfonil pero diferentes estructuras centrales.
Unicidad
1-{4-[2-(2-Fluorofenil)-4-(fenilsulfonil)-1,3-oxazol-5-il]piperazin-1-il}-2-metoxiethanona es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C22H22FN3O5S |
|---|---|
Peso molecular |
459.5 g/mol |
Nombre IUPAC |
1-[4-[4-(benzenesulfonyl)-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperazin-1-yl]-2-methoxyethanone |
InChI |
InChI=1S/C22H22FN3O5S/c1-30-15-19(27)25-11-13-26(14-12-25)22-21(32(28,29)16-7-3-2-4-8-16)24-20(31-22)17-9-5-6-10-18(17)23/h2-10H,11-15H2,1H3 |
Clave InChI |
GMRBAPQFCLQDEP-UHFFFAOYSA-N |
SMILES canónico |
COCC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B11316540.png)
![2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11316547.png)
![1-[2-(naphthalen-1-yloxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11316550.png)

![2,4-Dimethylphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11316561.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11316568.png)
![5-(4-methoxyphenyl)-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316569.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11316580.png)
![N-(3-chlorophenyl)-2-{2-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11316591.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11316597.png)
![N-[(5-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B11316599.png)
![2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B11316608.png)
![2-methoxy-N,N-dimethyl-5-{3-[(4-phenylpiperazin-1-yl)carbonyl]-1H-pyrazol-5-yl}benzenesulfonamide](/img/structure/B11316615.png)
![4-[7-(3,4-dimethylphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11316616.png)
